Unveiling the Atomic Architecture: A Crystallographic Guide to Sodium Selenite Pentahydrate
Unveiling the Atomic Architecture: A Crystallographic Guide to Sodium Selenite Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of sodium selenite (B80905) pentahydrate (Na₂SeO₃·5H₂O), a compound of interest in various scientific domains. This document summarizes key crystallographic data, outlines detailed experimental protocols for its study, and presents a logical workflow for its structural determination. Two polymorphic forms, an orthorhombic (α) and a monoclinic (β) phase, are discussed, offering a comprehensive overview for crystallographic investigations.
Crystallographic Data at a Glance
The crystallographic parameters for the two known polymorphs of sodium selenite pentahydrate are summarized below for comparative analysis.
Table 1: Crystal Data and Structure Refinement for α-Na₂SeO₃·5H₂O
| Parameter | Value |
| Empirical Formula | H₁₀Na₂O₈Se |
| Formula Weight | 263.02 |
| Temperature | 100 K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pbcm |
| Unit Cell Dimensions | |
| a | 6.5865 (2) Å |
| b | 17.2263 (6) Å |
| c | 14.7778 (6) Å |
| Volume | 1676.70 (10) ų |
| Z | 8 |
| Density (calculated) | 2.084 Mg/m³ |
| Absorption Coefficient | 4.58 mm⁻¹ |
| F(000) | 1040 |
| Crystal Size | 0.35 x 0.21 x 0.14 mm |
| Theta range for data collection | 2.4 to 30.0° |
| Final R indices [I>2sigma(I)] | R1 = 0.015, wR2 = 0.039 |
| Goodness-of-fit on F² | Not specified |
Table 2: Crystal Data for β-Na₂SeO₃·5H₂O
| Parameter | Value |
| Empirical Formula | H₁₀Na₂O₈Se |
| Formula Weight | 263.02 |
| Temperature | Room Temperature |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 15.01473 (16) Å |
| b | 7.03125 (7) Å |
| c | 8.13336 (10) Å |
| β | 98.4458 (10)° |
| Volume | 849.345 (16) ų |
| Z | 4 |
| Density (calculated) | Not specified |
Structural Insights
The crystal structure of the orthorhombic α-form of sodium selenite pentahydrate reveals a complex three-dimensional network.[1] In this structure, there are two distinct sodium ion coordination environments. One Na⁺ cation exhibits a distorted trigonal bipyramidal coordination, formed by three water molecules in the equatorial plane and two oxygen atoms from selenite groups in the axial positions.[2][3][4] The other Na⁺ cation is octahedrally coordinated by six water molecules.[2][3][4] The selenite ions (SeO₃²⁻) adopt a trigonal pyramidal geometry, with Se-O bond lengths ranging from 1.6856 (7) to 1.7202 (10) Å and O-Se-O bond angles between 101.98 (3) and 103.11 (5)°.[2][3][4] The crystal packing is further stabilized by an extensive network of hydrogen bonds involving all water molecules and selenite oxygen atoms.[2][3][4]
The monoclinic β-form presents a layered structure, distinguishing it from the channel-forming α-phase.[1] This polymorph is reported to be less stable, readily transforming to the anhydrous form upon gentle heating.[1]
Experimental Protocols
The determination of the crystal structure of sodium selenite pentahydrate involves several key stages, from material synthesis to data analysis.
Synthesis of Sodium Selenite Pentahydrate
Sodium selenite is typically prepared by the reaction of selenium dioxide with sodium hydroxide.[5] The pentahydrate form is crystallized from an aqueous solution of sodium selenite.[6]
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Reaction: SeO₂ + 2NaOH → Na₂SeO₃ + H₂O[5]
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Crystallization: The resulting solution is concentrated by evaporation to induce crystallization of the pentahydrate form. The crystals can be harvested by filtration.
Single-Crystal X-ray Diffraction (α-form)
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Crystal Selection: A suitable single crystal of α-Na₂SeO₃·5H₂O is selected and mounted on a goniometer head.
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Data Collection: The crystal is cooled to 100 K to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).[2] A series of diffraction images are recorded as the crystal is rotated.
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Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. The unit cell parameters are determined and refined.[3]
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Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are refined against the experimental data to achieve the best possible fit.[2] All hydrogen atoms can typically be located in a difference Fourier map and refined.[2]
Powder X-ray Diffraction (β-form)
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Sample Preparation: A polycrystalline sample of β-Na₂SeO₃·5H₂O is gently ground to a fine powder.[1] Care must be taken to avoid dehydration of the sample.[1]
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Data Collection: The powder sample is placed in a sample holder and analyzed using a powder diffractometer. The diffraction pattern is recorded over a specific 2θ range.
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Structure Determination: The crystal structure of the β-form was determined from the laboratory powder diffraction data.[1] This involves indexing the diffraction pattern to determine the unit cell, followed by structure solution and Rietveld refinement.
Crystallographic Workflow
The logical progression from a chemical compound to a fully characterized crystal structure is a systematic process. The following diagram illustrates the typical workflow for a crystallographic study of a compound like sodium selenite pentahydrate.
References
- 1. A new polymorphic form of Na2SeO3·5H2O: structure determination from X-ray laboratory powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. Sodium selenite pentahydrate, Na2SeO3·5H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium selenite penta-hydrate, Na2SeO3·5H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium selenite - Wikipedia [en.wikipedia.org]
- 6. SODIUM SELENITE - Ataman Kimya [atamanchemicals.com]
